Molecular Weight and Lipophilicity Comparison
The presence of the chlorine atom at the 4-position of the imidazole ring in ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate results in a distinct physicochemical profile compared to its non-chlorinated counterpart, ethyl 2-amino-1H-imidazole-5-carboxylate. This difference is quantitatively reflected in molecular weight and lipophilicity [1][2].
| Evidence Dimension | Molecular Weight and Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW = 189.60 g/mol; XLogP3-AA = 1.2 |
| Comparator Or Baseline | Ethyl 2-amino-1H-imidazole-5-carboxylate (CAS 149520-94-5): MW = 155.16 g/mol; XLogP3-AA = 0.2 |
| Quantified Difference | ΔMW = +34.44 g/mol (+22%); ΔXLogP3-AA = +1.0 |
| Conditions | Calculated physicochemical properties from PubChem (computed by XLogP3 3.0). |
Why This Matters
The increased lipophilicity and molecular weight directly influence compound permeability, solubility, and metabolic stability, making the 4-chloro analog a distinct starting point for lead optimization where these parameters are critical.
- [1] PubChem. (2025). Ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate. Compound Summary CID 131517267. View Source
- [2] PubChem. (2025). Ethyl 2-amino-1H-imidazole-5-carboxylate. Compound Summary CID 21881553. View Source
